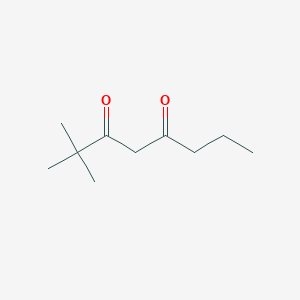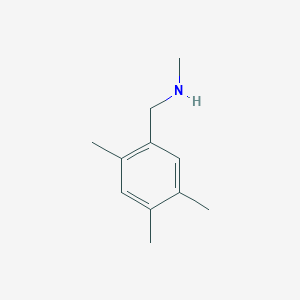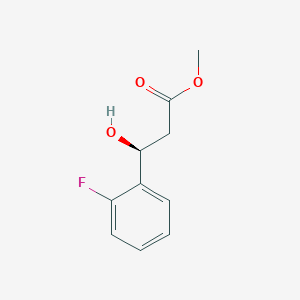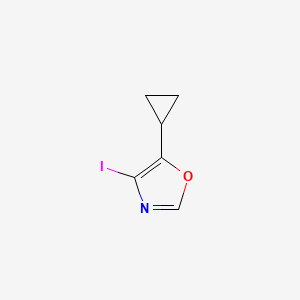
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family It is characterized by the presence of a chlorosulfonyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate typically involves the chlorosulfonation of Methyl pyrazine-2-carboxylate. The reaction is carried out by treating Methyl pyrazine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl pyrazine-2-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds safely and efficiently. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate, Methyl 6-(alkoxysulfonyl)pyrazine-2-carboxylate, and Methyl 6-(thiolsulfonyl)pyrazine-2-carboxylate.
Reduction: The major product is Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Products include Methyl 6-(sulfonic acid)pyrazine-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the molecular target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and biological activity.
Methyl 6-(sulfanyl)pyrazine-2-carboxylate: Formed by the reduction of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
Propiedades
Fórmula molecular |
C6H5ClN2O4S |
|---|---|
Peso molecular |
236.63 g/mol |
Nombre IUPAC |
methyl 6-chlorosulfonylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5ClN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 |
Clave InChI |
GXRNLZXHQLBCQU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
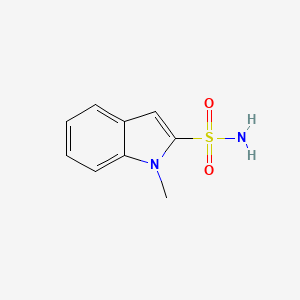
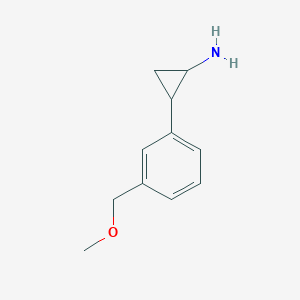
![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)



